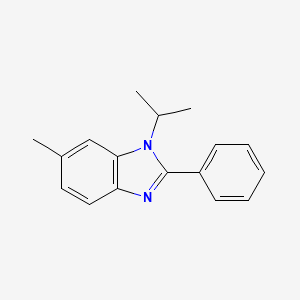![molecular formula C8H5ClN2OS2 B13882801 4-Methylsulfanylthieno[3,2-d]pyrimidine-7-carbonyl chloride](/img/structure/B13882801.png)
4-Methylsulfanylthieno[3,2-d]pyrimidine-7-carbonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methylsulfanylthieno[3,2-d]pyrimidine-7-carbonyl chloride is a heterocyclic compound that contains a thieno[3,2-d]pyrimidine core structure. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of the methylsulfanyl group and the carbonyl chloride functionality makes it a versatile intermediate for further chemical modifications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylsulfanylthieno[3,2-d]pyrimidine-7-carbonyl chloride typically involves the cyclization of appropriate thiophene and pyrimidine precursors. One common method involves the reaction of 3-amino-4-methylsulfanylthiophene-2-carboxamide with formic acid to form the thieno[3,2-d]pyrimidine core. The resulting compound is then treated with thionyl chloride to introduce the carbonyl chloride functionality .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
4-Methylsulfanylthieno[3,2-d]pyrimidine-7-carbonyl chloride undergoes various chemical reactions, including:
Nucleophilic substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone under appropriate conditions.
Reduction: The carbonyl chloride group can be reduced to an aldehyde or alcohol using reducing agents.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as amines, alcohols, and thiols are commonly used. The reactions are typically carried out in the presence of a base such as triethylamine or pyridine.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Amides and esters: Formed through nucleophilic substitution reactions.
Sulfoxides and sulfones: Formed through oxidation of the methylsulfanyl group.
Aldehydes and alcohols: Formed through reduction of the carbonyl chloride group.
Wissenschaftliche Forschungsanwendungen
4-Methylsulfanylthieno[3,2-d]pyrimidine-7-carbonyl chloride has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting viral infections and cancer.
Material Science: The compound is used in the development of organic semiconductors and other advanced materials.
Biological Studies: It is employed in the study of enzyme inhibitors and other biologically active molecules.
Wirkmechanismus
The mechanism of action of compounds derived from 4-Methylsulfanylthieno[3,2-d]pyrimidine-7-carbonyl chloride depends on their specific structure and target. For example, derivatives designed as enzyme inhibitors may interact with the active site of the enzyme, blocking its activity. The molecular targets and pathways involved vary widely and are subject to ongoing research .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thieno[3,2-d]pyrimidine derivatives: These compounds share the same core structure but differ in their substituents, leading to variations in their chemical and biological properties.
Thieno[3,4-b]pyridine derivatives: These compounds have a similar heterocyclic structure but with different ring fusion, resulting in distinct reactivity and applications.
Uniqueness
4-Methylsulfanylthieno[3,2-d]pyrimidine-7-carbonyl chloride is unique due to the presence of both the methylsulfanyl and carbonyl chloride groups, which provide a wide range of chemical reactivity
Eigenschaften
Molekularformel |
C8H5ClN2OS2 |
|---|---|
Molekulargewicht |
244.7 g/mol |
IUPAC-Name |
4-methylsulfanylthieno[3,2-d]pyrimidine-7-carbonyl chloride |
InChI |
InChI=1S/C8H5ClN2OS2/c1-13-8-6-5(10-3-11-8)4(2-14-6)7(9)12/h2-3H,1H3 |
InChI-Schlüssel |
MTCZVYNOWYRQIO-UHFFFAOYSA-N |
Kanonische SMILES |
CSC1=NC=NC2=C1SC=C2C(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N,N-diethylethanamine;2-[4-oxo-2-sulfanylidene-5-[3-(3-sulfobutyl)-1,3-benzothiazol-2-ylidene]-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B13882724.png)
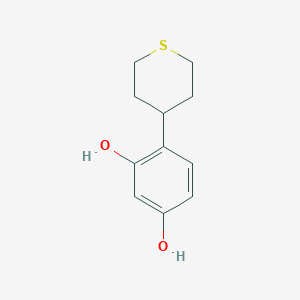
![2-[4-(3-Hydroxypiperidin-1-yl)phenoxy]-2-methylpropanoic acid](/img/structure/B13882743.png)
![4-(1H-pyrrolo[2,3-b]pyridin-2-yl)aniline](/img/structure/B13882750.png)
![N-[4-tert-butyl-3-(hydroxymethyl)phenyl]-4-oxo-1H-quinoline-3-carboxamide](/img/structure/B13882756.png)
![4-(dimethylamino)-1,10,11,12a-tetrahydroxy-7-[[methoxy(methyl)amino]methyl]-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide](/img/structure/B13882780.png)
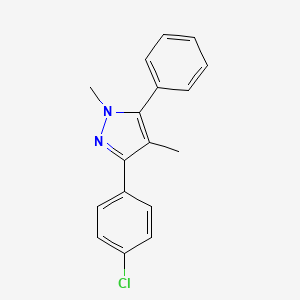
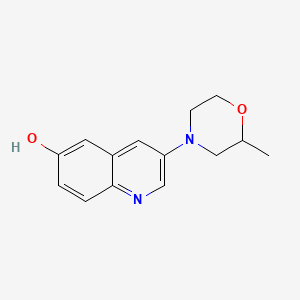
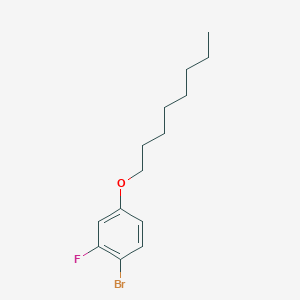
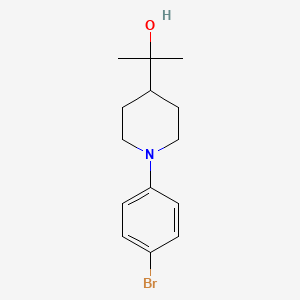
![2-[1-(4-Methoxyphenyl)sulfonyl-3-oxopiperazin-2-yl]acetic acid](/img/structure/B13882795.png)
![Methyl 4-[2-(acetyloxymethyl)pyridin-4-yl]benzoate](/img/structure/B13882800.png)
